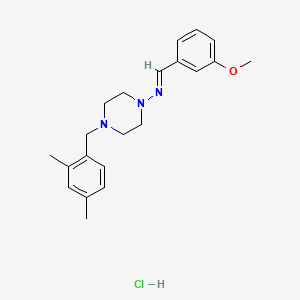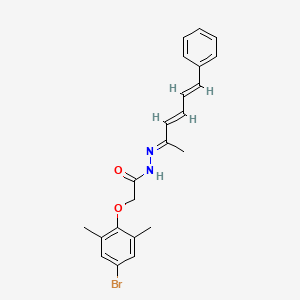
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, also known as DPK or DPK-060, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is not fully understood, but it is believed to act on multiple targets within the cell. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues. In animal studies, this compound has been shown to improve cognitive function and reduce brain damage following ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in lab experiments is its potential for multiple therapeutic applications. However, this compound is a relatively new compound and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis method for this compound is complex and may limit its availability for research purposes.
Direcciones Futuras
Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate could focus on further understanding its mechanism of action and potential therapeutic applications. Studies could also explore the safety and efficacy of this compound in clinical trials, as well as investigate potential drug combinations with this compound for enhanced therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
In conclusion, this compound is a synthetic compound with potential pharmacological properties that has gained attention in scientific research. Its potential therapeutic effects in cancer, inflammation, and neurological disorders make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.
Métodos De Síntesis
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the final product.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which could be useful in treating chronic inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects and potential for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-19(23)21-17-7-5-6-16(11-17)20(24)25-12-18(22)15-9-8-13(2)14(3)10-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRYKIXYJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)


![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

